7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound characterized by its unique azabicyclo structure, which consists of a seven-membered ring containing nitrogen atoms. The compound features two bromine substituents at the 7-position and a methyl group at the 6-position, contributing to its distinctive chemical properties. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis due to its complex structure and reactivity.
The chemical behavior of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride includes various types of reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.
Research indicates that 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride exhibits various biological activities, making it a candidate for further pharmacological studies. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity or receptor binding. The compound's interactions may lead to insights into mechanisms of action relevant to drug development and therapeutic applications.
The synthesis of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves:
While detailed industrial production methods are not extensively documented, general principles of organic synthesis apply, focusing on optimizing yields and purity .
The applications of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride span several fields:
Studies on the interactions of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride with various biological targets have provided insights into its mechanism of action. These interactions often involve binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate the specific pathways and targets involved in these interactions.
Several compounds share structural similarities with 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane | Lacks methyl group | Similar structure but different substitution |
| rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride | Contains only one bromine atom | Hydrochloride form alters solubility properties |
The uniqueness of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride lies in its dual bromination and methyl substitution at specific positions, which can significantly influence its reactivity and biological interactions compared to these similar compounds .
The systematic IUPAC name for this compound is (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, reflecting its stereochemistry, substituents, and bicyclic framework. Breaking down the nomenclature:
The molecular formula C₇H₁₂Br₂ClN corresponds to a molecular weight of 305.44 g/mol. Elemental composition analysis reveals:
The stereochemical descriptors (1R,6R) define the spatial arrangement of substituents, critical for understanding its reactivity and biological interactions.
While X-ray crystallographic data for this specific compound remains unpublished, computational models and related analogs provide insights into its three-dimensional conformation. The SMILES notation C[C@@]12CCNC[C@@H]1C2(Br)Br.Cl encodes its stereochemistry, confirming the R configuration at positions 1 and 6. Key structural features include:
Experimental data from analogous compounds, such as methyl (1S,3R,4S,6R)-3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate (PubChem CID: 98162944), suggest that halogen substituents enhance lattice stability via halogen bonding. For the hydrochloride salt, electrostatic interactions between the protonated amine and chloride ion likely dominate packing arrangements.
Table 1: Key Structural Parameters of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
| Parameter | Value/Description |
|---|---|
| Ring system | Bicyclo[4.1.0]heptane |
| Substituents | 7-Br, 7-Br, 6-CH₃, 3-NH₂⁺Cl⁻ |
| Stereochemistry | (1R,6R) |
| Predicted bond angles | C1-N-C6: ~109.5° (tetrahedral) |
| Torsional strain | Moderate (cyclopropane ring) |
The structural and functional diversity of bicyclo[4.1.0]heptane derivatives highlights the impact of substituents on physicochemical properties. A comparative analysis with related compounds follows:
Thesis research by Domínguez Pérez (2015) outlines synthetic strategies for bicyclo[4.1.0]heptane nucleoside analogs, emphasizing asymmetric transfer hydrogenation and kinetic resolutions to achieve stereochemical control. For 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, analogous methods could involve:
Table 2: Comparative Properties of Bicyclo[4.1.0]heptane Derivatives
| Compound | Molecular Formula | Key Substituents | Solubility Profile |
|---|---|---|---|
| 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane HCl | C₇H₁₂Br₂ClN | 7-Br, 6-CH₃, HCl | Moderate (polar solvents) |
| Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate | C₈H₁₁Br₂NO₂ | 3-Br, 4-Br, COOCH₃ | High (organic solvents) |
| 3-Azabicyclo[4.1.0]heptan-6-ol HCl | C₆H₁₂ClNO | 6-OH | High (aqueous) |